molecular formula C7H9ClF2N2O3S B2667887 1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1855945-64-0

1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2667887
CAS No.: 1855945-64-0
M. Wt: 274.67
InChI Key: IRIRVJIKBLDLJP-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1855945-64-0) is a pyrazole-based sulfonyl chloride derivative with a molecular weight of 274.67 g/mol . Its structure features a difluoromethyl group at position 1, an ethoxymethyl substituent at position 5, and a reactive sulfonyl chloride group at position 2. This compound is primarily utilized as a sulfonylating agent in organic synthesis, enabling the introduction of sulfonyl groups into target molecules—a critical step in pharmaceutical and agrochemical development .

Properties

IUPAC Name

1-(difluoromethyl)-5-(ethoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2N2O3S/c1-2-15-4-5-6(16(8,13)14)3-11-12(5)7(9)10/h3,7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIRVJIKBLDLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=NN1C(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C6H8ClF2N2O2S
  • Molecular Weight : 274.67 g/mol
  • CAS Number : 1855945-64-0
  • InChI Key : IRIRVJIKBLDLJP-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antiproliferative Activity :
    • Studies have shown that pyrazole sulfonamides can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this pyrazole derivative have been tested against U937 cells, demonstrating significant antiproliferative effects with half-maximal inhibitory concentration (IC50) values indicating potency against cancer cell growth .
  • Mechanism of Action :
    • The biological activity is often attributed to the inhibition of specific enzymes or pathways involved in cell proliferation and survival. For example, some pyrazole derivatives have been reported to inhibit protein glycation and exhibit cytotoxicity against cancer cells without affecting normal cells .
  • Diverse Pharmacological Effects :
    • Beyond anticancer properties, these compounds have shown potential as antibacterial, antifungal, anti-inflammatory, and antiviral agents. Their ability to modulate various biological pathways makes them versatile candidates for drug development .

Antiproliferative Activity

A study published in Pharmaceuticals explored the synthesis and biological evaluation of new pyrazole derivatives. Among these, this compound was highlighted for its effective inhibition of cell growth in vitro. The study utilized the CellTiter-Glo Luminescent cell viability assay to measure the antiproliferative effects against U937 cells .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazole derivatives indicate that modifications at the sulfonyl chloride position significantly impact biological activity. For instance, variations in the ethoxymethyl group can enhance or reduce potency against specific targets . The following table summarizes key findings from recent SAR studies:

CompoundModificationIC50 (µM)Biological Activity
MR-S1-13Ethoxy group12.5Antiproliferative
MR-S1-5Methyl group25.0Less potent

Scientific Research Applications

Recent studies have demonstrated that pyrazole derivatives, including 1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride, exhibit a range of biological activities:

  • Antiproliferative Effects : Research has indicated that pyrazole-4-sulfonamide derivatives possess antiproliferative properties against various cancer cell lines. For instance, compounds derived from pyrazole sulfonyl chlorides have shown effectiveness in inhibiting the proliferation of U937 cells, with specific derivatives achieving half-maximal inhibitory concentrations (IC50_{50}) in the low micromolar range .
  • Enzyme Inhibition : The sulfonyl chloride group in this compound facilitates the formation of sulfonamides, which are known to inhibit specific enzymes involved in cancer progression and inflammation. This mechanism is crucial for developing targeted therapies against malignancies and chronic inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrazole Core : The initial step involves synthesizing the pyrazole core through cyclization reactions involving appropriate hydrazones and ketones.
  • Sulfonylation : The introduction of the sulfonyl chloride group is achieved through the reaction of the pyrazole compound with chlorosulfonic acid or sulfur trioxide/dichloride under controlled conditions to yield the desired sulfonyl chloride derivative.
  • Functionalization : Subsequent reactions can introduce various substituents, such as difluoromethyl and ethoxymethyl groups, enhancing the pharmacological profile of the resultant compound.

Case Studies

Several case studies illustrate the applications of this compound:

  • Study on Anticancer Activity : A study published in Nature Reviews explored a series of pyrazole derivatives, including those with sulfonamide functionalities. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, suggesting their potential as lead compounds for further development .
  • Synthesis and Characterization : In another research article, a synthetic route was optimized for producing sulfonamide derivatives from pyrazole sulfonyl chlorides. The study highlighted the efficiency of using diisopropylethylamine as a base in dichloromethane to achieve high yields of desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Weight (g/mol) Key Substituents Applications Availability
1-(Difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride 274.67 1: -CF2H; 5: -OCH2C2H5; 4: -SO2Cl Sulfonylation in pharmaceuticals/agrochemicals Discontinued
1-(Difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride - 1: -CF2H; 5: -OCH2CH(CH3)2; 4: -SO2Cl Likely similar to target compound; steric effects may alter reactivity Discontinued
1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride - Pyridinyl group at position 1; 4: -SO2Cl Sulfonylating agent; enhanced electron-withdrawing effects from -CF3 Available
5-(Difluoromethyl)pyridine-3-sulfonyl chloride 227.62 Pyridine core; 3: -SO2Cl; 5: -CF2H Agrochemical synthesis; aromatic interactions Available
4-Bromo-3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole - 4: -Br; 3: -OCH2C2H5; 1: -CH2CH2F Intermediate for halogenation or coupling reactions Discontinued

Key Findings:

Substituent Effects: The difluoromethyl group (-CF2H) in the target compound enhances metabolic stability compared to non-fluorinated analogs, a common strategy in drug design .

Reactivity :

  • The sulfonyl chloride group (-SO2Cl) is universally reactive across analogs, but steric hindrance from bulkier substituents (e.g., isopropoxymethyl in CAS 104909-58-2) may slow reaction kinetics .
  • Pyridine-containing analogs (e.g., 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride) exhibit stronger electron-withdrawing effects due to the -CF3 group, enhancing electrophilicity at the sulfonyl chloride site .

Applications :

  • The target compound and its pyridine analogs are pivotal in synthesizing sulfonamides and sulfonate esters, but their differing substituents dictate target specificity. For example, pyridine derivatives are favored in agrochemicals for their aromatic interactions with biological targets .

Commercial Status :

  • Many pyrazole sulfonyl chlorides, including the target compound, are discontinued, likely due to synthesis challenges or shifting industrial demand . In contrast, pyridine-based variants remain available, reflecting their broader applicability .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride, and how can reaction conditions be controlled to minimize side products?

  • Methodological Answer : The sulfonyl chloride group is typically introduced via chlorosulfonation of the corresponding pyrazole intermediate. For example, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions at 60–80°C can be used to convert sulfonic acid precursors into sulfonyl chlorides . Key challenges include controlling moisture to prevent hydrolysis and optimizing stoichiometry to avoid over-chlorination. Reaction progress can be monitored using TLC or in situ IR spectroscopy to detect SO₂ evolution .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The difluoromethyl group (-CF₂H) shows characteristic splitting patterns (e.g., doublet of triplets) in the ¹H NMR spectrum (~6.0–6.5 ppm), while the ethoxymethyl group (-CH₂OCH₂CH₃) appears as a triplet near 3.5–4.0 ppm. Aromatic protons on the pyrazole ring resonate in the 7.5–8.5 ppm range .
  • IR Spectroscopy : Stretching vibrations for the sulfonyl chloride group (S=O) appear as strong bands at 1350–1380 cm⁻¹ and 1150–1170 cm⁻¹. The C-F stretches (difluoromethyl) are observed at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺) and isotopic patterns due to chlorine .

Q. What are the critical storage and handling precautions for this sulfonyl chloride derivative?

  • Methodological Answer : Store under inert gas (e.g., argon) at –20°C in moisture-free containers, as sulfonyl chlorides are highly reactive toward water. Use anhydrous solvents (e.g., dried DCM or THF) during synthesis. Safety protocols should include PPE (gloves, goggles) and fume hoods due to potential HCl release .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and scalability of this compound?

  • Methodological Answer : Apply factorial design to evaluate variables such as temperature, reagent stoichiometry (e.g., SOCl₂ equivalents), and reaction time. For example, a Central Composite Design (CCD) can identify interactions between parameters and predict optimal conditions. Flow chemistry setups (e.g., continuous SOCl₂ addition) may enhance reproducibility and safety by minimizing exothermic risks .

Q. What mechanistic insights explain competing pathways during sulfonyl chloride formation (e.g., hydrolysis vs. chlorination)?

  • Methodological Answer : Hydrolysis to sulfonic acid occurs via nucleophilic attack by water, while chlorination proceeds through a two-step mechanism: (1) formation of a sulfonic acid intermediate and (2) SOCl₂-mediated conversion to sulfonyl chloride. Kinetic studies using in situ Raman spectroscopy can track intermediate formation. Solvent polarity (e.g., DMF vs. toluene) significantly influences reaction rates and selectivity .

Q. How do steric and electronic effects of the difluoromethyl and ethoxymethyl groups influence reactivity in subsequent derivatization (e.g., nucleophilic substitution)?

  • Methodological Answer : The electron-withdrawing difluoromethyl group activates the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols), while the ethoxymethyl substituent may sterically hinder reactions at the pyrazole C-4 position. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation via competitive reactions with model nucleophiles (e.g., aniline vs. bulky tert-butylamine) is recommended .

Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

  • Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to assign coupling patterns and confirm connectivity. For example, NOESY can distinguish between rotational isomers caused by restricted rotation around the sulfonyl group. X-ray crystallography provides definitive confirmation of molecular geometry, as demonstrated for related pyrazole derivatives .

Q. What strategies mitigate decomposition during long-term stability studies under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability testing in buffered solutions (pH 2–10) at 40–60°C can identify degradation pathways (e.g., hydrolysis to sulfonic acid). Lyophilization or formulation in non-aqueous matrices (e.g., PEG) improves stability. LC-MS/MS monitors degradation products, while Arrhenius modeling predicts shelf life .

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